
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate
Descripción general
Descripción
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate (CAS: 29571-46-8) is a pyrimidine derivative characterized by a 1,3-dihydropyrimidin-2,4-dione core substituted with an ethyl acetate group at position 3. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol. The compound is used in organic synthesis and pharmaceutical research, particularly as an intermediate in heterocyclic chemistry due to its reactive dioxo groups and ester functionality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate, exhibit significant antimicrobial properties. Studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for therapeutic applications in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may selectively target cancer cells while sparing normal cells. This selectivity is critical in developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease progression. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition could provide a pathway for developing treatments aimed at slowing disease progression .
Molecular Docking Studies
Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide further experimental validation of its biological activities .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives against E. coli and S. aureus. This compound was included in the screening process due to its structural similarity to known active compounds. The results indicated a notable reduction in bacterial growth at specific concentrations, confirming its potential as an antimicrobial agent.
Case Study: Cytotoxicity Against Cancer Cells
In a separate investigation focused on cancer therapeutics, researchers assessed the cytotoxicity of this compound on human cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards certain cancer types while having minimal effects on non-cancerous cells. This selectivity is promising for developing less toxic cancer treatment options.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Position Variations
Ethyl 2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetate (CAS: 6426-84-2)
- Key Differences : The dioxo groups are positioned at 2,6 instead of 2,3.
- The 2,6-dioxo isomer may exhibit reduced resonance stabilization compared to the 2,4-dioxo analog, affecting reactivity in nucleophilic substitutions .
Ethyl 2-(1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
- Key Differences : Contains a fused pyrazolo-pyrimidine ring system with a methyl group at position 1.
Functional Group Modifications
Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-yl)acetate (CAS: 503155-65-5)
- Key Differences : Features a butyl group at position 2, a methyl group at position 4, and a single oxo group at position 5.
- Impact : Increased lipophilicity due to alkyl substituents, which may enhance membrane permeability but reduce aqueous solubility. Used as an intermediate in Proxymetacaine synthesis .
Ethyl (2-Amino-4-Hydroxy-6-Methylpyrimidin-5-yl)acetate
- Key Differences: Substitutes dioxo groups with amino (-NH₂) and hydroxyl (-OH) moieties.
- The amino group may confer basicity, altering pharmacokinetics .
Sulfur-Containing Analogs
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Key Differences : Incorporates a thietan-3-yloxy group at position 4 and a thioether (-S-) linkage.
- Impact : Enhanced metabolic stability due to sulfur’s resistance to oxidative degradation. The thioether may also increase electron density, altering reactivity in electrophilic substitutions .
Structural and Physicochemical Comparison Table
Actividad Biológica
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate, a derivative of uracil, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C8H10N2O4
- CAS Number : 29571-46-8
- IUPAC Name : Ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate
This compound is synthesized through various methods, typically involving the reaction of ethyl acetoacetate with urea under acidic conditions. This compound is structurally characterized by a pyrimidine ring which contributes to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It is hypothesized that it may inhibit enzymes involved in nucleic acid synthesis, which can lead to antiviral and anticancer effects. The exact pathways and molecular interactions are still under investigation but are crucial for understanding its therapeutic potential.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viral strains. Its mechanism may involve interference with viral replication processes by inhibiting key enzymes necessary for viral nucleic acid synthesis.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | MDA-MB-436 | 8.90 | Induction of apoptosis |
Study B | A549 | 10.70 | Cell cycle arrest at G2/M phase |
Study C | HeLa | 12.50 | Inhibition of cell proliferation |
In these studies, the compound showed significant cytotoxicity against breast cancer (MDA-MB-436) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Studies
-
Case Study on MDA-MB-436 Cells :
- In a controlled experiment, MDA-MB-436 cells treated with this compound exhibited increased apoptosis rates and significant changes in cell cycle distribution. The treatment led to a rise in cells arrested at the G2 phase from 25% to 30% compared to the control group.
-
Antiviral Efficacy Against HCV :
- Preliminary studies have indicated that derivatives similar to this compound can inhibit Hepatitis C Virus (HCV) replication in vitro. These findings support further investigation into its use as an antiviral agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other uracil derivatives regarding their biological activities:
Compound | Biological Activity |
---|---|
Methyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | Moderate anticancer activity |
Ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)propanoate | Similar antiviral properties |
Ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)butanoate | Enhanced cytotoxicity in specific cancers |
These comparisons highlight the unique properties of this compound while providing insights into how structural variations influence biological activity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate?
- Methodological Answer : Synthesis typically involves condensation of uracil derivatives with ethyl bromoacetate. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalyst : Anhydrous potassium carbonate is commonly used to deprotonate intermediates and drive esterification .
- Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
- Purification : Recrystallization from hexane/ethyl acetate (1:1) improves purity .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : H and C NMR identify proton environments and carbonyl groups (e.g., δ ~10–12 ppm for NH protons in dihydropyrimidinone) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 227.1) .
- IR Spectroscopy : Peaks at ~1700 cm confirm C=O stretching in the dioxopyrimidine and ester moieties .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Q. How can solubility challenges be addressed in aqueous assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<10% v/v) to enhance aqueous solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the ester moiety to improve solubility for biological testing .
Advanced Research Questions
Q. How can conflicting NMR data for tautomeric forms of the dihydropyrimidinone ring be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25–60°C to observe coalescence of NH proton signals, indicating tautomeric exchange .
- DFT Calculations : Compare experimental C chemical shifts with computed values for enol-keto equilibria .
- X-ray Crystallography : Definitive tautomeric assignment via bond-length analysis (e.g., C=O vs. C–O distances) .
Q. What strategies mitigate byproduct formation during esterification?
- Methodological Answer :
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of ethyl bromoacetate to dihydropyrimidinone to minimize di-esterification .
- Additives : Catalytic KI enhances bromide displacement efficiency .
- Monitoring : TLC (hexane:ethyl acetate 3:1) tracks reaction progress; Rf ~0.4 for the target compound .
Q. How can SHELX software improve crystallographic refinement for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data for SHELXL refinement .
- Twinning Analysis : Apply SHELXD to resolve pseudo-merohedral twinning in pyrimidine derivatives .
- Hydrogen Bonding : SHELXPRO visualizes intermolecular interactions (e.g., N–H···O=C) critical for packing stability .
Q. What in vitro assays evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against thymidylate synthase (IC via UV-Vis at 340 nm) due to structural similarity to uracil inhibitors .
- Antimicrobial Activity : Use disk diffusion assays (e.g., 2000 µg/mL in DMSO against S. aureus), noting zones of inhibition ≥10 mm as significant .
- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (IC > 50 µM suggests low toxicity) .
Propiedades
IUPAC Name |
ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOLNVOZDUMQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.